Cas no 2721-59-7 (3-methyl-1,2-dihydroquinolin-2-one)

3-methyl-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Methylquinolin-2(1H)-one
- 2(1H)-Quinolinone,3-methyl-
- 3-Methylquinolin-2-one
- 3-Methyl-1,2-dihydroquinoline-2-one
- 3-methyl-1H-quinolin-2-one
- 3-Methyl-2(1H)-quinolinone
- 3-methyl-2-quinolone
- 3-Methylcarbostyril
- 3-methyl-1,2-dihydroquinolin-2-one
-
- MDL: MFCD08705733
- インチ: InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-7H,1H3
- InChIKey: DUZVXHWCNJGFMK-UHFFFAOYSA-N
- ほほえんだ: CC1C=C2C=CC=CC2=NC1=O
計算された属性
- せいみつぶんしりょう: 159.06800
- どういたいしつりょう: 159.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.136
- ふってん: 346°Cat760mmHg
- フラッシュポイント: 201.8°C
- 屈折率: 1.573
- PSA: 32.86000
- LogP: 1.83650
3-methyl-1,2-dihydroquinolin-2-one セキュリティ情報
3-methyl-1,2-dihydroquinolin-2-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
3-methyl-1,2-dihydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M337458-2mg |
3-methyl-1,2-dihydroquinolin-2-one |
2721-59-7 | 2mg |
$ 65.00 | 2022-06-03 | ||
Enamine | EN300-173928-5.0g |
3-methyl-1,2-dihydroquinolin-2-one |
2721-59-7 | 95% | 5.0g |
$2445.0 | 2023-07-06 | |
Enamine | EN300-173928-10.0g |
3-methyl-1,2-dihydroquinolin-2-one |
2721-59-7 | 95% | 10.0g |
$3627.0 | 2023-07-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T50035-5mg |
3-methyl-1,2-dihydroquinolin-2-one |
2721-59-7 | 95.00% | 5mg |
¥ 1527 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T50035-10mg |
3-methyl-1,2-dihydroquinolin-2-one |
2721-59-7 | 95.00% | 10mg |
¥ 2287 | 2023-09-08 | |
TRC | M337458-1mg |
3-methyl-1,2-dihydroquinolin-2-one |
2721-59-7 | 1mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T50035-5 mg |
3-methyl-1,2-dihydroquinolin-2-one |
2721-59-7 | 95.00% | 5mg |
¥1527.00 | 2022-04-26 | |
Alichem | A189000306-1g |
2-Hydroxy-3-methylquinoline |
2721-59-7 | 98% | 1g |
$377.13 | 2023-09-02 | |
Enamine | EN300-173928-10g |
3-methyl-1,2-dihydroquinolin-2-one |
2721-59-7 | 95% | 10g |
$3627.0 | 2023-09-20 | |
Aaron | AR007MCI-50mg |
3-Methylquinolin-2(1H)-one |
2721-59-7 | 95% | 50mg |
$812.00 | 2025-01-23 |
3-methyl-1,2-dihydroquinolin-2-one 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3-methyl-1,2-dihydroquinolin-2-oneに関する追加情報
3-Methyl-1,2-Dihydroquinolin-2-One (CAS No. 2721-59-7): A Comprehensive Overview
3-Methyl-1,2-dihydroquinolin-2-one, also known by its CAS registry number CAS No. 2721-59-7, is a significant compound in the realm of organic chemistry. This compound belongs to the family of quinolinone derivatives, which have garnered substantial attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of 3-methyl-1,2-dihydroquinolin-2-one consists of a quinoline ring system with a methyl group at the 3-position and a ketone group at the 2-position, making it a versatile building block for further chemical modifications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-methyl-1,2-dihydroquinolin-2-one and its derivatives. Researchers have explored various routes, including microwave-assisted synthesis and enzymatic catalysis, to optimize the production process. These methods not only enhance yield but also reduce reaction time, making them more suitable for large-scale industrial applications. The compound's unique electronic properties and structural flexibility make it an ideal candidate for exploring novel chemical reactions and material designs.
The application of 3-methyl-1,2-dihydroquinolin-2-one extends beyond traditional organic synthesis. In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for drug development. Studies have shown that certain derivatives exhibit promising anti-inflammatory and antioxidant activities, which could pave the way for new therapeutic agents. Moreover, in the field of agrochemistry, 3-methyl-1,2-dihydroquinolin-2-one derivatives have demonstrated efficacy as plant growth regulators and pest control agents.
In terms of physical properties, 3-methyl-1,2-dihydroquinolin-2-one is characterized by its melting point of approximately 180°C and a molecular weight of 166.19 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the range of 250–300 nm, indicating its potential application in optoelectronic materials.
Recent research has also focused on the environmental impact of 3-methyl-1,2-dihydroquinolin-2-one and its derivatives. Studies suggest that these compounds undergo rapid biodegradation under aerobic conditions, reducing their ecological footprint. This finding is particularly important for industries seeking sustainable chemical solutions.
In conclusion, 3-methyl-1,2-dihydroquinolin-2-one (CAS No. 2721-59-7) stands out as a multifaceted compound with vast potential across various scientific domains. Its structural versatility, coupled with recent advancements in synthesis and application research, positions it as a key player in modern chemistry.
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